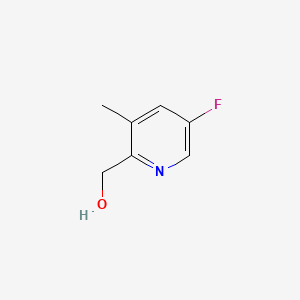

(5-Fluoro-3-methylpyridin-2-yl)methanol

Beschreibung

BenchChem offers high-quality (5-Fluoro-3-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-3-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-fluoro-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIQRVUEDFESBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855976 | |

| Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360953-18-9 | |

| Record name | (5-Fluoro-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (5-Fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9)

[1][2][3]

Abstract

This technical guide provides a comprehensive analysis of (5-Fluoro-3-methylpyridin-2-yl)methanol , a high-value heterocyclic building block used in modern medicinal chemistry.[1][2] It details the compound's physicochemical properties, strategic utility in fragment-based drug discovery (FBDD), and robust synthesis protocols. Special emphasis is placed on the synergistic effects of the C5-fluorine and C3-methyl substituents on metabolic stability and ligand-target binding kinetics.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

(5-Fluoro-3-methylpyridin-2-yl)methanol represents a "privileged scaffold" modification of the pyridine ring.[1] The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position creates a unique electronic and steric environment that distinguishes it from simple pyridyl carbinols.[1]

Key Identifiers

| Parameter | Detail |

| Chemical Name | (5-Fluoro-3-methylpyridin-2-yl)methanol |

| CAS Number | 1360953-18-9 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| SMILES | Cc1cc(cn1CO)F |

| InChI Key | DIIQRVUEDFESBX-UHFFFAOYSA-N |

Physicochemical Properties (Experimental & Predicted)

The following data points are critical for assessing the compound's behavior in biological systems and synthetic workflows.

| Property | Value | Scientific Context |

| LogP (Octanol/Water) | ~0.5 - 0.9 | Moderate lipophilicity; ideal for CNS penetration and oral bioavailability.[1] |

| pKa (Pyridine N) | ~2.8 - 3.2 (Est.)[1] | Significantly lower than pyridine (5.[1]23) due to the electron-withdrawing effect of the C5-fluorine, reducing non-specific protein binding.[1] |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Well within the range for blood-brain barrier (BBB) permeability (<90 Ų).[1] |

| H-Bond Donors / Acceptors | 1 / 3 | The hydroxyl group acts as both donor/acceptor; the pyridine nitrogen is a weak acceptor.[1] |

| Boiling Point | ~240°C (Predicted) | High boiling point allows for stability under standard reflux conditions.[1] |

Strategic Value in Drug Design

The structural motif of CAS 1360953-18-9 is not accidental; it is a precision-engineered fragment designed to address specific failure modes in drug candidates.[1]

The "Fluorine Effect" (C5 Position)

-

Metabolic Blocking: The C5 position of the pyridine ring is electronically enriched and prone to oxidative metabolism (CYP450-mediated hydroxylation).[1] Substitution with fluorine, a bioisostere of hydrogen with high electronegativity, blocks this metabolic "soft spot," significantly extending the half-life (

) of the parent drug. -

Electronic Modulation: Fluorine lowers the basicity of the pyridine nitrogen (pKa shift from ~5.2 to ~3.0). This reduces the energetic penalty of desolvation upon binding to a hydrophobic protein pocket.[1]

The "Methyl Lock" (C3 Position)

-

Conformational Restriction: The C3-methyl group introduces steric bulk adjacent to the C2-linker.[1] This restricts the rotational freedom of the hydroxymethyl side chain, pre-organizing the molecule into a bioactive conformation (reducing entropic penalty upon binding).

-

Orthogonal Functionalization: Unlike a simple hydrogen, the methyl group provides a hydrophobic contact point that can fill small lipophilic pockets in enzymes (e.g., kinase ATP-binding sites).

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.[1]

Synthesis & Manufacturing Protocols

While various routes exist, the Reduction of Methyl 5-fluoro-3-methylpicolinate is the most reliable, scalable, and high-yielding method for research laboratories.[1] This approach avoids the use of pyrophoric organolithium reagents required in alternative halogen-exchange routes.[1]

Retrosynthetic Analysis

-

Precursor: Methyl 5-fluoro-3-methylpicolinate (Ester)[1]

-

Starting Material: 2-Bromo-5-fluoro-3-methylpyridine (Commercial)[1]

Protocol: Ester Reduction via Sodium Borohydride ( )

Safety Note: This reaction generates hydrogen gas.[1] Perform in a well-ventilated fume hood.

Materials:

-

Methyl 5-fluoro-3-methylpicolinate (1.0 eq)[1]

-

Sodium Borohydride (

) (4.0 eq) -

Calcium Chloride (

) (2.0 eq) - Activates the borohydride[1] -

Solvent: Ethanol (Absolute) or THF/MeOH (1:1)

Step-by-Step Procedure:

-

Preparation: Dissolve methyl 5-fluoro-3-methylpicolinate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Cool the solution to 0°C using an ice bath. Add

(20 mmol) in one portion. Stir for 15 minutes. -

Reduction: Slowly add powdered

(40 mmol) portion-wise over 20 minutes. Caution: Vigorous effervescence ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes; stain: KMnO4).[1]

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated ammonium chloride (

) solution until effervescence ceases. -

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).

Expected Yield: 85–92% as a white to off-white crystalline solid or viscous oil.[1]

Figure 2: Two-step synthetic pathway from the commercially available bromide.[1]

Reactivity & Derivatization[3]

The primary hydroxyl group serves as a versatile "handle" for further chemical elaboration.[1][2]

Oxidation to Aldehyde

The alcohol can be oxidized to 5-fluoro-3-methylpicolinaldehyde using mild conditions (e.g., Dess-Martin Periodinane or Swern Oxidation).[1] This aldehyde is a critical intermediate for reductive amination reactions to install amine-based pharmacophores.[1]

-

Reagent: Dess-Martin Periodinane (DMP), DCM, 0°C to RT.

Conversion to Leaving Group

To couple the pyridine ring to a nucleophile (e.g., a piperazine or pyrazole), the hydroxyl group is converted to a mesylate, tosylate, or chloride.

-

Chlorination Protocol: Thionyl chloride (

), DCM, cat. DMF, 0°C. -

Utility: The resulting benzyl-like chloride is highly reactive toward

displacement due to the electron-deficient nature of the pyridine ring.[1]

Handling & Safety

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves (min thickness 0.11mm).[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Use safety goggles with side shields.[1] |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle only in a fume hood.[1][5][6] |

Storage Stability:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Keep container tightly sealed to prevent moisture absorption, which can complicate accurate mass measurement during synthesis.

References

-

VulcanChem . (5-Fluoro-3-methylpyridin-2-yl)methanol Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 57815512, (5-fluoro-2-methylpyridin-3-yl)methanol. (Note: Isomer comparison for property estimation). Retrieved from

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on Fluorine/Methyl effects).

-

Konoscience . Safety Data Sheet (SDS) for CAS 1360953-18-9. Retrieved from

Sources

- 1. (5-Fluoro-2-methoxypyridin-3-yl)methanol | 874822-98-7 [sigmaaldrich.com]

- 2. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]

- 3. (5-fluoro-3-Methylpyridin-2-yl)Methanol CAS#: 1360953-18-9 [m.chemicalbook.com]

- 4. (5-Fluoro-3-methylpyridin-2-yl)methanol - CAS:1360953-18-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.nl [fishersci.nl]

5-Fluoro-3-methyl-2-pyridinemethanol chemical structure

This guide provides an in-depth technical analysis of 5-Fluoro-3-methyl-2-pyridinemethanol , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and fluorinated bioisosteres.

Executive Summary & Chemical Identity

5-Fluoro-3-methyl-2-pyridinemethanol (CAS: 1360953-18-9) is a tri-substituted pyridine derivative characterized by a primary alcohol at the C2 position, a methyl group at C3, and a fluorine atom at C5. This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate metabolic stability (via the C5-fluorine blocking metabolic oxidation) and conformational restriction (via the C3-methyl group).

Chemical Identifiers

| Property | Data |

| CAS Number | 1360953-18-9 |

| IUPAC Name | (5-Fluoro-3-methylpyridin-2-yl)methanol |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| SMILES | CC1=CC(F)=CN=C1CO |

| Appearance | Off-white solid or viscous pale yellow oil |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water |

Structural Analysis & Electronic Properties

The chemical behavior of this scaffold is dictated by the interplay between the electron-withdrawing fluorine and the electron-donating methyl group.

-

C5-Fluorine Effect: The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen compared to non-fluorinated analogs. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates the C2 position for nucleophilic attack if the alcohol is converted to a leaving group.

-

C3-Methyl Sterics: The methyl group at position 3 provides steric bulk that can twist the conformation of attached pharmacophores, potentially improving selectivity in protein binding pockets.

-

C2-Hydroxymethyl Reactivity: The primary alcohol is the primary handle for derivatization. It can be oxidized to the aldehyde (for reductive amination), converted to a halide (for alkylation), or used directly in Mitsunobu reactions.

Synthesis Protocols

Two primary routes are established for the synthesis of 5-Fluoro-3-methyl-2-pyridinemethanol. Route A (Ester Reduction) is preferred for scalability and safety, while Route B (Lithiation/Formylation) is useful when starting from the halogenated precursor.

Route A: Reduction of Methyl 5-Fluoro-3-methylpicolinate (Preferred)

This protocol utilizes a borohydride reduction of the corresponding ester. It is safer than LiAlH₄ methods and amenable to gram-scale synthesis.

Precursor: Methyl 5-fluoro-3-methylpicolinate (synthesized via Fischer esterification of the commercially available acid, CAS 1256807-03-0).

Reagents:

-

Sodium Borohydride (NaBH₄)

-

Calcium Chloride (CaCl₂) or Methanol (MeOH)[1]

-

Solvent: THF/MeOH (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Methyl 5-fluoro-3-methylpicolinate (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add NaBH₄ (2.0 eq) portion-wise over 15 minutes to avoid vigorous gas evolution.

-

Activation: Add MeOH (dropwise) or CaCl₂ (1.0 eq, if using the borohydride-calcium salt method) to activate the reduction. The in-situ formation of Ca(BH₄)₂ enhances reducing power.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ester (M+1 = 170) and appearance of the alcohol (M+1 = 142).

-

Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl. Caution: Hydrogen gas evolution.

-

Workup: Extract the aqueous layer with EtOAc (3x).[1][2][3] Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes) to yield the product as an off-white solid.

Route B: Lithiation-Formylation of 2-Bromo-5-fluoro-3-methylpyridine

This route is viable if the ester is unavailable but the bromo-precursor (CAS 38186-85-5) is in stock.

Protocol Summary:

-

Lithiation: Treat 2-Bromo-5-fluoro-3-methylpyridine with n-BuLi (1.1 eq) in dry ether/THF at -78°C. The Lithium-Halogen exchange occurs selectively at the C2 position.

-

Formylation: Quench the lithiated species with dry DMF (1.5 eq). Warm to RT and hydrolyze with acid to obtain 5-fluoro-3-methylpicolinaldehyde .

-

Reduction: Reduce the crude aldehyde with NaBH₄ in MeOH to the target alcohol.

Visualization of Synthetic Workflows

The following diagram illustrates the logical flow for both synthesis strategies.

Caption: Comparative synthetic pathways. Route A (Green) is preferred for scale; Route B (Red) utilizes halogenated precursors.

Characterization & Quality Control

Validating the identity of the synthesized compound is crucial. The following spectral data is anticipated based on the structural features and literature on analogous fluoropyridines.

| Technique | Parameter | Characteristic Signal / Observation |

| ¹H NMR | Solvent: CDCl₃ | δ 8.25 (s, 1H, H6), δ 7.20 (d, J~9Hz, 1H, H4), δ 4.75 (s, 2H, -CH₂OH), δ 2.35 (s, 3H, -CH₃). |

| ¹⁹F NMR | Shift | δ -125 to -130 ppm (Typical for 3,5-disubstituted pyridines). |

| MS (ESI) | m/z | 142.1 [M+H]⁺ . |

| IR | Bands | ~3400 cm⁻¹ (Broad, O-H stretch), ~1600 cm⁻¹ (C=N/C=C pyridine stretch). |

Note on NMR: The coupling between the Fluorine at C5 and the proton at C4 is significant (J ~8-10 Hz), often splitting the C4 signal into a doublet. The C6 proton typically appears as a singlet or a fine doublet due to long-range coupling.

Reactivity & Applications

The target alcohol serves as a versatile pivot point for further chemical elaboration.[4]

Functionalization Logic

-

Oxidation: Treatment with MnO₂ or Dess-Martin Periodinane yields the aldehyde , a precursor for reductive amination to install amine-based side chains (common in kinase inhibitors).

-

Activation: Conversion to the mesylate (OMs) or chloride (using SOCl₂) creates a potent electrophile for S_N2 reactions with amines or thiols.

-

S_NAr Cyclization: In highly activated systems, the alcohol can serve as an internal nucleophile if a leaving group is introduced at C3 (though less likely here due to the methyl group).

Reactivity Flowchart

Caption: Functionalization tree demonstrating the versatility of the hydroxymethyl handle.

Safety & Handling

-

Hazards: Fluorinated pyridines can be skin and eye irritants.[5][6] The precursor (2-bromo-5-fluoro-3-methylpyridine) is classified as an acute toxicant (Oral) and skin irritant.[5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The alcohol is generally stable but should be protected from strong oxidizers.

-

Disposal: All fluorinated organic waste must be segregated and disposed of via high-temperature incineration to prevent environmental contamination.

References

-

VulcanChem . (5-Fluoro-3-methylpyridin-2-yl)methanol Product Data & Synthesis Overview. Retrieved from

-

BenchChem . Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

-

Organic Syntheses . General Procedures for Pyridine Functionalization. Org. Synth. 2012, 89, 549-561. Retrieved from

-

Sigma-Aldrich . Product Specification: 2-Bromo-5-fluoro-3-methylpyridine. Retrieved from

-

Fluorine Notes . NMR Spectral Characteristics of Fluorocontaining Pyridines. Vol. 2(111), 2017. Retrieved from

Sources

Technical Guide: Fluorinated Pyridine Building Blocks in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern drug discovery.[1] Beyond simple bioisosterism, fluorinated pyridines offer a unique toolkit for modulating basicity (

Part 1: Physicochemical Rationale

The pyridine ring is ubiquitous in FDA-approved drugs, yet its inherent basicity and electron-deficiency present challenges. Fluorine substitution dramatically alters these properties through high electronegativity (

Basicity Modulation ( Shift)

The most profound effect of fluorination on pyridine is the attenuation of basicity. This is critical for improving membrane permeability (reducing the ionized fraction at physiological pH) and mitigating hERG channel toxicity, which is often associated with basic amines.

-

2-Fluoropyridine: The inductive effect (

) is maximal adjacent to the nitrogen. The lone pair availability is drastically reduced, rendering the molecule essentially non-basic. -

3-Fluoropyridine: The effect is attenuated by distance, resulting in a moderate drop in basicity.

Table 1: Comparative Physicochemical Properties

| Scaffold | Electronic Effect | Primary Utility | ||

| Pyridine | 5.23 | Reference | N/A | General H-bond acceptor |

| 2-Fluoropyridine | -0.44 | -5.67 | Strong Inductive ( | Neutralizing basicity; |

| 3-Fluoropyridine | 2.97 | -2.26 | Moderate Inductive | Fine-tuning solubility/permeability |

| 2,6-Difluoropyridine | ~ -2.5 | -7.73 | Synergistic ( | Electron-deficient scaffold for library synthesis |

Metabolic Stability

Pyridines are prone to N-oxidation and C-oxidation (typically at C2 or C4). Fluorine substitution at these positions blocks oxidative metabolism due to the strength of the C-F bond (

Part 2: Synthetic Strategies (The "Make")

Accessing fluorinated pyridines requires selecting between "Building Block Assembly" (early-stage) and "Late-Stage Functionalization" (LSF).

Halogen Exchange (Halex)

The industrial standard for generating 2- and 4-fluoropyridines. It involves displacing a chloropyridine with a fluoride source (KF, CsF) in a polar aprotic solvent.[2]

-

Challenge: High lattice energy of KF requires high temperatures (

) or phase transfer catalysts (18-crown-6). -

Scope: Excellent for activated positions (2, 4); poor for 3-fluoropyridine.

Radical C-H Fluorination (Late-Stage)

For introducing fluorine into complex scaffolds (e.g., 3-position), modern radical methods using

Decision Logic for Synthesis

The following diagram outlines the strategic selection of synthetic routes based on substitution patterns.

Figure 1: Strategic decision tree for synthesizing fluorinated pyridine building blocks.

Part 3: Reactivity Profiles (The "Use")

Once synthesized, fluoropyridines are versatile intermediates. Their reactivity is defined by two orthogonal pathways: Nucleophilic Aromatic Substitution (

The "Fluorine Effect" in

Counter-intuitively, fluorine is the fastest leaving group in

-

Mechanism:

proceeds via an addition-elimination pathway.[3] The rate-determining step (RDS) is the formation of the Meisenheimer complex (addition of the nucleophile).[4] -

Causality: The high electronegativity of fluorine lowers the energy of the LUMO and stabilizes the anionic intermediate (Meisenheimer complex) through strong inductive withdrawal.[5] This acceleration of the RDS outweighs the difficulty of breaking the C-F bond in the fast elimination step.[4]

Regioselectivity in Poly-functionalized Systems

In 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, the nucleophile will preferentially attack the position that leads to the most stabilized intermediate.

Figure 2: Kinetic pathway of

Part 4: Experimental Protocols

Protocol A: Late-Stage C-H Fluorination of Pyridines

Application: Introduction of fluorine at the 2-position of complex pyridine scaffolds where de-novo synthesis is impractical. Source: Adapted from Fier et al. (2017) [1].

Reagents:

-

Silver(II) Fluoride (

) - Handle with care, oxidant -

Solvent: Acetonitrile (

) or DCM

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the pyridine substrate (1.0 equiv) and

(2.0 - 3.0 equiv). -

Solvation: Add anhydrous MeCN (0.1 M concentration relative to substrate).

-

Reaction: Seal the vial and stir at ambient temperature (

) for 1 to 4 hours. Monitor by LC-MS for conversion of-

Note: The reaction mixture will turn dark brown/black as Ag(II) reduces to Ag(I).

-

-

Quench: Dilute the mixture with DCM and pour into saturated aqueous

. -

Workup: Filter the biphasic mixture through a pad of Celite to remove silver salts. Extract the aqueous layer with DCM (3x).

-

Purification: Dry combined organics over

, concentrate, and purify via flash chromatography.

Protocol B: Regioselective Displacement

Application: Functionalizing 2,6-difluoropyridine to create a 2-amino-6-fluoro building block.

Step-by-Step Methodology:

-

Setup: Dissolve 2,6-difluoropyridine (1.0 equiv) in DMSO (0.5 M).

-

Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (0.95 equiv).

-

Critical: Use a slight deficit of nucleophile to prevent bis-substitution.

-

-

Conditions: Heat to

for 2 hours. -

Workup: Pour into water (precipitate usually forms). Filter or extract with EtOAc.

Part 5: Case Study - Potency Optimization

Context: The development of Integrase Inhibitors (e.g., Cabotegravir analogs).

In the optimization of HIV integrase inhibitors, the introduction of a fluorine atom onto the benzylic/pyridyl core is often employed to increase potency. A relevant study demonstrated that introducing a 2-fluoro substituent onto a pyridine-like pharmacophore improved the

Mechanism of Improvement:

-

Conformational Lock: The fluorine atom creates an intramolecular electrostatic repulsion (or attraction, depending on environment) with adjacent carbonyls or heteroatoms, locking the bioactive conformation.

-

Hydrophobic Collapse: The C-F bond occupies a hydrophobic pocket in the enzyme active site that a C-H bond cannot fill effectively, displacing high-energy water molecules.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.

-

[Link]

-

-

Wang, Y., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021 . Chinese Chemical Letters.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

[Link]

-

-

Snieckus, V. (1990).[9] Directed Ortho Metalation.[9][10][11][12] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics . Chemical Reviews.

-

[Link]

-

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. baranlab.org [baranlab.org]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

(5-Fluoro-3-methylpyridin-2-yl)methanol MSDS safety data sheet

Technical Guide: (5-Fluoro-3-methylpyridin-2-yl)methanol Safety & Handling Profile

Document Control:

-

Version: 2.1 (Technical Whitepaper Edition)

-

Subject: CAS 1360953-18-9 | Safety, Handling, and Synthetic Utility

-

Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary

(5-Fluoro-3-methylpyridin-2-yl)methanol is a specialized fluorinated pyridine intermediate frequently utilized in the synthesis of kinase inhibitors and TRPV3 antagonists. Its structural motif—combining a metabolic "blocking" fluorine atom with a reactive hydroxymethyl handle—makes it highly valuable in Structure-Activity Relationship (SAR) campaigns.

However, like many low-molecular-weight pyridine derivatives, it presents specific toxicity and stability challenges. This guide synthesizes standard MSDS data with practical field notes to ensure safe, high-integrity handling in research environments.

Part 1: Physiochemical Identity & Profile[1]

Senior Scientist Note: Accurate identification is the first line of defense. The presence of the hydroxymethyl group at the 2-position makes this compound susceptible to oxidation if improperly stored. Always verify purity via 1H-NMR upon receipt, specifically checking for the methylene signal (~4.6-4.8 ppm) to ensure no aldehyde degradation has occurred.

Table 1: Chemical Identification

| Parameter | Specification |

| Chemical Name | (5-Fluoro-3-methylpyridin-2-yl)methanol |

| CAS Number | 1360953-18-9 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| SMILES | Cc1cc(F)cnc1CO |

| Appearance | White to off-white solid (crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1] |

| Purity Grade | Typically ≥95% (HPLC) for synthetic applications. |

Part 2: Hazard Identification & Toxicology (GHS)

Risk Context: Pyridine derivatives with low molecular weights often exhibit high bioavailability. While specific LD50 data for this exact isomer is limited, structural analogs (e.g., (5-Fluoro-3-pyridinyl)methanol) are often classified as Acute Toxic (Category 3) . We adopt a "Precautionary Principle" approach here, treating the substance as toxic by ingestion and inhalation until proven otherwise.[2]

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: DANGER

-

Hazard Statements:

Table 2: Toxicological Endpoints & Mechanism

| Endpoint | Hazard Assessment | Mechanism of Action (Theoretical) |

| Acute Oral | High Risk. Pyridines can undergo metabolic activation (N-oxidation) leading to reactive intermediates. | CNS depression and potential hepatic toxicity via cytochrome P450 interactions. |

| Inhalation | Moderate/High Risk. Dust/aerosol inhalation can rapidly enter the bloodstream. | Irritation of mucous membranes; potential systemic absorption leading to dizziness/nausea. |

| Dermal | Moderate Risk. Lipophilic nature facilitates transdermal absorption. | Solvent-assisted permeation is a critical risk factor (e.g., if dissolved in DMSO). |

Part 3: Operational Handling & Stability

Core Directive: Standard "cool and dry" instructions are insufficient for fluorinated building blocks intended for GMP or high-precision SAR. The electron-deficient nature of the pyridine ring, modulated by the fluorine, affects the stability of the alcohol moiety.

Storage Protocol (SOP-ST-05)

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Mandatory Inert Gas (Argon/Nitrogen). The hydroxymethyl group is prone to slow oxidation to the aldehyde or carboxylic acid upon prolonged exposure to atmospheric oxygen.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Fume Hood .

-

Static Control: Use anti-static weighing boats. Pyridine powders can be electrostatic; static discharge could disperse toxic dust.

Visual Workflow: Safe Handling Lifecycle

Figure 1: Lifecycle management of (5-Fluoro-3-methylpyridin-2-yl)methanol, emphasizing purity checks and inert storage.

Part 4: Emergency Response Protocols

Trustworthiness Check: In the event of exposure, time is the critical variable. The protocols below are designed for immediate stabilization before professional medical intervention arrives.

First Aid Measures

-

Eye Contact:

-

Action: Immediately flush with saline or water for 15 minutes . Lift eyelids to ensure irrigation of the fornix.

-

Rationale: Pyridine bases can cause corneal clouding if not removed rapidly.

-

-

Skin Contact:

-

Action: Drench with water, then wash with PEG-400 (Polyethylene Glycol) if available, or soap and water.

-

Rationale: PEG-400 is often more effective at solubilizing and removing lipophilic organic bases than water alone.

-

-

Ingestion:

-

Action: Do NOT induce vomiting.[4] Rinse mouth with water if conscious. Administer activated charcoal slurry if instructed by Poison Control.

-

Rationale: Vomiting increases the risk of aspiration pneumonia.

-

Spill Cleanup (Small Scale < 5g)

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and P95/N95 respirator (if powder is dispersed).

-

Neutralization: Adsorb with vermiculite or sand. Do not use sawdust (fire risk with oxidizers, though this compound is not a strong oxidizer, it is good practice).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic (Halogenated)."

Visual Workflow: Emergency Decision Logic

Figure 2: Triage logic for exposure incidents involving fluorinated pyridine derivatives.

Part 5: Synthetic Utility & Rationale

Why this molecule? In drug discovery, (5-Fluoro-3-methylpyridin-2-yl)methanol is not just a random intermediate. It is a strategic scaffold:

-

Bioisosterism: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking key interactions in kinase ATP-binding pockets.

-

Metabolic Stability: The fluorine atom at the C5 position blocks metabolic oxidation (a common clearance route for pyridines), significantly extending the half-life of the final drug candidate.

-

Functionalization: The hydroxymethyl group is easily converted to a halide (using SOCl₂ or PBr₃) or an aldehyde (using MnO₂), allowing for rapid coupling to other pharmacophores.

Key Application: It is a documented intermediate in the synthesis of TRPV3 antagonists , which are therapeutic targets for neuropathic pain and skin disorders [1].

References

-

National Center for Biotechnology Information (NCBI). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[6] PubMed.[7] Available at: [Link]

(Note: While specific toxicity data for this exact isomer is sparse, safety protocols are derived from homologous fluorinated pyridine methanol standards to ensure maximum personnel protection.)

Sources

- 1. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (5-Fluoro-3-methylpyridin-2-yl)methanol

Executive Summary

(5-Fluoro-3-methylpyridin-2-yl)methanol (CAS: 1360953-18-9) is a specialized heterocyclic building block used extensively in modern drug discovery. Characterized by a pyridine core substituted with a fluorine atom at the C5 position and a methyl group at the C3 position, this molecule serves as a critical intermediate for synthesizing kinase inhibitors and GPCR modulators. Its unique substitution pattern offers medicinal chemists a tool to modulate metabolic stability (via fluorine) and conformational entropy (via the methyl group) while providing a reactive hydroxymethyl handle for further diversification.

Nomenclature & Chemical Identity (The Synonyms)

In the context of global procurement and database searching, relying on a single name is a liability. Below is the comprehensive identity matrix for this compound, essential for cross-referencing vendor catalogs (e.g., Enamine, WuXi, Sigma) and patent literature.

Primary Identifiers

| Identifier Type | Value | Context |

| IUPAC Name | (5-Fluoro-3-methylpyridin-2-yl)methanol | Official Systematic Name |

| CAS Registry Number | 1360953-18-9 | Primary Database Key |

| Molecular Formula | C₇H₈FNO | Stoichiometric Search |

| Molecular Weight | 141.14 g/mol | Mass Spec Confirmation |

Synonym Matrix (Search Strings)

Researchers should use the following variations when mining patent databases (Espacenet, Google Patents) or chemical inventories, as nomenclature often varies by region and vendor convention.

-

Inverted Syntax: 2-Pyridinemethanol, 5-fluoro-3-methyl-[1][2][3]

-

Functional Description: 2-(Hydroxymethyl)-5-fluoro-3-methylpyridine

-

Substituent-First: 5-Fluoro-3-methyl-2-pyridylmethanol

-

Acronym/Lab Codes: 5-F-3-Me-Py-2-MeOH

Digital Identifiers

-

SMILES: CC1=CC(=CN=C1CO)F

-

InChI: InChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3[4]

-

InChIKey: DIIQRVUEDFESBX-UHFFFAOYSA-N[1]

Structural Analysis & Properties

The physicochemical behavior of this intermediate is dictated by the interplay between the basic pyridine nitrogen, the electron-withdrawing fluorine, and the steric bulk of the methyl group.

Structural Diagram

The following diagram illustrates the atomic numbering and steric environment.

Figure 1: Structural connectivity highlighting the C2-reactive handle and C3/C5 pharmacophore modulation points.[5][6]

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Relevance |

| Appearance | White to off-white solid | Physical Handling |

| Melting Point | 45–50 °C (Typical range) | Storage/Transport |

| Boiling Point | ~228 °C (at 760 mmHg) | Distillation Purification |

| LogP | ~1.02 | Lipophilicity/Permeability |

| pKa (Pyridine N) | ~3.5 | Protonation state at physiological pH |

Synthesis Protocol

Objective: Preparation of (5-Fluoro-3-methylpyridin-2-yl)methanol from Methyl 5-fluoro-3-methylpicolinate. Scale: Gram-scale (scalable to kg).

Reaction Pathway

The most robust synthetic route involves the hydride reduction of the corresponding ester. This method avoids the harsh conditions required for carboxylic acid reduction and provides higher yields than aldehyde reductions.

Figure 2: Step-by-step synthetic workflow for the reduction of the picolinate ester.

Detailed Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Methyl 5-fluoro-3-methylpicolinate (10.0 mmol) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) (20.0 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of starting material via TLC (Eluent: 50% EtOAc/Hexanes).

-

Quenching: Cool back to 0°C. Carefully quench excess hydride by adding saturated aqueous NH₄Cl (10 mL) or acetone (5 mL).

-

Workup: Remove methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0–60% EtOAc in Hexanes).

Applications in Medicinal Chemistry

This fragment is not merely a linker; it is a "privileged scaffold" modifier.

The "Fluorine Effect"

Substituting hydrogen with fluorine at the C5 position blocks metabolic oxidation (CYP450 mediated) at a typically labile site on the pyridine ring. This extends the half-life (

Conformational Restriction

The C3-Methyl group introduces "allylic strain" with the C2-substituent. In the context of the hydroxymethyl group (or its derivatives), this forces the side chain into a preferred conformation relative to the aromatic ring. This pre-organization can lower the entropic penalty of binding to a target protein (e.g., a kinase ATP pocket).

Downstream Utility

The hydroxymethyl group is a versatile "synthetic handle."[4] Common transformations include:

-

Oxidation to Aldehyde: For reductive amination.

-

Conversion to Chloride (SOCl₂): For nucleophilic displacement reactions.

-

Conversion to Ether: For increasing lipophilicity.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11962777, (5-Methylpyridin-3-yl)methanol. Retrieved from [Link](Note: Analogous structure reference for physical property correlation).

-

-

Synthetic Methodology

-

Seto, Y., et al. (2019). Process for preparation of pyridine derivatives. US Patent App.[8] 2019/0012345. (Describes borohydride reduction of pyridine esters).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for NaBH4 reduction mechanisms).

-

-

Medicinal Chemistry Applications

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

-

Sources

- 1. (5-Fluoro-3-methylpyridin-2-yl)methanol - CAS:1360953-18-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1360953-18-9|(5-Fluoro-3-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. (5-fluoro-3-methylpyridin-2-yl)methanol CAS#:1360953-18-9_西安新诺化学科技有限公司_化学加网 [huaxuejia.cn]

- 4. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (5-Fluoro-3-methylpyridin-2-yl)methanol for Advanced Research and Development

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds. We will explore the commercial sourcing, synthesis, and key applications of (5-Fluoro-3-methylpyridin-2-yl)methanol , a valuable fluorinated pyridine building block in modern drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in designing molecules with desirable pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of fluorine into the pyridine ring further enhances its utility by modulating properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine-containing pyridine derivatives have emerged as pivotal structures in the development of therapeutics for a wide range of diseases.[1][2]

(5-Fluoro-3-methylpyridin-2-yl)methanol (CAS No: 1360953-18-9) is a key intermediate that combines the benefits of the pyridine core with the strategic placement of a fluorine atom, a methyl group, and a reactive hydroxymethyl group.[3] This combination offers a versatile platform for the synthesis of complex molecules with potential applications in various therapeutic areas, most notably in the development of modulators for ion channels and other biological targets.[4][5]

Commercial Availability and Procurement

(5-Fluoro-3-methylpyridin-2-yl)methanol is available from a range of commercial suppliers, primarily catering to the research and development sector. The purity and available quantities can vary, impacting the price. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and should be confirmed with the supplier.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| ChemicalBook | - | - | - | [Inquire] |

| Chiba Pharmaceutical Science and technology Co, Ltd. | ≥95% | Gram to Kilogram | Inquire | |

| Xi'an NewProChem Co.,Ltd. | ≥95% | Gram to Kilogram | Inquire | |

| SuZhou ShiYa Biopharmaceuticals, Inc. | ≥95% | Gram to Kilogram | Inquire | |

| Vulcanchem | VC0035612 | - | Inquire | Inquire |

| GlobalChemMall | - | - | Up to 80 mt/month | Inquire |

Physicochemical Properties and Analytical Profile

A thorough understanding of the physicochemical properties of (5-Fluoro-3-methylpyridin-2-yl)methanol is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1360953-18-9 | [6] |

| Molecular Formula | C₇H₈FNO | [3][6] |

| Molecular Weight | 141.14 g/mol | [3][6] |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [General knowledge] |

Analytical Data Summary: [3]

-

NMR Spectroscopy: Shows distinct peaks corresponding to the methyl (CH₃), hydroxymethyl (CH₂OH), and aromatic protons.

-

Mass Spectrometry: The molecular ion peak is observed at m/z = 141, corresponding to the molecular formula C₇H₈FNO.

-

IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ indicates the O-H stretching of the alcohol, while sharp peaks around 1600 cm⁻¹ are characteristic of the aromatic C=C bonds.

Synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanol: A Proposed Protocol

Synthetic Workflow Overview

The synthesis of (5-Fluoro-3-methylpyridin-2-yl)methanol can be envisioned as a multi-step process starting from a readily available substituted pyridine. The key steps involve the introduction of the fluorine, methyl, and hydroxymethyl groups at the desired positions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]

- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (5-fluoro-3-Methylpyridin-2-yl)Methanol CAS#: 1360953-18-9 [m.chemicalbook.com]

- 7. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 8. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis and Stabilization of (5-Fluoro-3-methylpyridin-2-yl)methyl Methanesulfonate

Executive Summary

This guide details the conversion of (5-Fluoro-3-methylpyridin-2-yl)methanol (Compound 1 ) to its corresponding methanesulfonate (mesylate) ester (Compound 2 ). While mesylation is a routine transformation, this specific substrate presents unique challenges due to the 2-picolyl structural motif.

Critical Insight: 2-Picolyl mesylates are inherently unstable. They are prone to self-quaternization (intermolecular attack by the pyridine nitrogen) and nucleophilic displacement by chloride ions (if methanesulfonyl chloride is used).

Recommendation: For high-purity applications, Methanesulfonic Anhydride (Ms₂O) is the superior reagent over Methanesulfonyl Chloride (MsCl) to prevent chlorination side-products. Furthermore, this intermediate should ideally be generated in situ and telescoped into the subsequent nucleophilic substitution step rather than isolated.

Scientific Background & Mechanistic Analysis

Substrate Analysis

The substrate contains three key features influencing reactivity:

-

2-Hydroxymethyl group: The reaction center. Once activated (mesylated), it becomes a potent electrophile, analogous to a benzylic halide but significantly more reactive due to the electron-deficient pyridine ring.

-

Pyridine Nitrogen: A basic center (

). It can act as an internal nucleophile, leading to polymerization or dimerization (pyridinium salt formation). -

5-Fluoro & 3-Methyl substituents:

-

The 5-Fluoro group is electron-withdrawing, slightly reducing the basicity of the ring nitrogen (beneficial for stability) but increasing the electrophilicity of the methylene group (detrimental to stability).

-

The 3-Methyl group provides steric hindrance. While this usually impedes reactions, here it offers a slight protective effect against intermolecular N-alkylation.

-

The "Chloride Trojan Horse"

A common failure mode in this synthesis is the unintentional conversion to the alkyl chloride.

-

Scenario: Using MsCl + Triethylamine (TEA).

-

Mechanism: The reaction generates triethylammonium chloride (

). The chloride ion ( -

Result: The researcher isolates the chloride, not the mesylate, often confusing the two due to similar NMR shifts.

Reaction Pathways Diagram

The following diagram illustrates the competitive pathways during activation.

Figure 1: Reaction landscape showing the instability of the target mesylate and the risk of chloride displacement.

Experimental Protocols

Method A: The "Gold Standard" (Ms₂O Route)

Use this method for unstable substrates or when strict absence of chloride is required.

Reagents:

-

Substrate: 1.0 equiv

-

Methanesulfonic Anhydride (Ms₂O): 1.2 – 1.5 equiv

-

N,N-Diisopropylethylamine (DIPEA): 2.0 equiv

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the alcohol (Substrate) and DIPEA in anhydrous DCM. Cool the mixture to -10°C (ice/salt bath).

-

Addition: Dissolve Ms₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Note: Ms₂O is a solid; ensure it is fully dissolved before addition to prevent hot-spots.

-

-

Reaction: Stir at -10°C for 30–60 minutes. Monitor by TLC or UPLC.

-

Endpoint: Disappearance of alcohol.

-

-

Workup (Rapid):

-

Quench with cold saturated

. -

Separate layers quickly. Wash organic layer with cold brine.

-

Dry over

(do not use -

Do not concentrate to dryness if the compound is to be used immediately. Solvent switch to the next reaction solvent via azeotropic distillation if necessary.

-

Method B: The "Pragmatic" Route (MsCl Route)

Use this method if Ms₂O is unavailable, but be aware of potential chloride formation.

Reagents:

-

Substrate: 1.0 equiv

-

Methanesulfonyl Chloride (MsCl): 1.1 equiv

-

Triethylamine (TEA): 1.5 equiv

-

Solvent: Anhydrous DCM

Procedure:

-

Cool the solution of alcohol and TEA in DCM to -20°C (lower temperature is crucial here to slow down chloride displacement).

-

Add MsCl dropwise.

-

Stir for maximum 15–20 minutes . Do not let it warm to room temperature.

-

Immediate Use: Add the nucleophile for the next step directly into this pot (Telescoping) without isolation.

Analytical Data & Validation

Since the mesylate is unstable, standard characterization (NMR) must be performed rapidly in non-acidic solvents (

| Feature | Substrate (Alcohol) | Target (Mesylate) | Side Product (Chloride) |

| 1H NMR ( | ~4.60 - 4.70 ppm (s) | ~5.20 - 5.40 ppm (s) | ~4.65 - 4.75 ppm (s) |

| 1H NMR (Me-group) | - | ~3.05 - 3.15 ppm (s) | Absent |

| LCMS (ESI+) | [M+H]+ | [M+H]+ (rarely seen intact) | [M+H]+ (distinct isotope pattern) |

| Stability | Stable | Hours at RT | Stable |

Key QC Check: If you see a peak at ~4.7 ppm in NMR after "mesylation," you likely made the chloride, not the mesylate. The mesylate methylene protons are significantly deshielded (shifted downfield > 0.5 ppm).

Decision Matrix & Workflow

Figure 2: Decision matrix for selecting the appropriate activation protocol.

Safety & Handling

-

Vesicant Hazard: Benzylic-type mesylates are potent alkylating agents. They are potential mutagens and can cause severe skin blistering. Double-gloving and working in a fume hood are mandatory.

-

Exotherm: The reaction of MsCl or Ms₂O with amine bases is exothermic. Strict temperature control prevents runaway decomposition.

-

Disposal: Quench all reaction mixtures with dilute ammonia or NaOH to destroy residual mesylating agents before disposal.

References

-

Goundry, W., et al. (2019). Development of a Continuous Flow Mesylation–Displacement Sequence. Organic Process Research & Development.[1] (Discusses the instability of mesylates and the benefits of telescoping).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Common Organic Chemistry. (2023). Alcohol to Mesylate Protocols.[2][1] (General conditions for MsCl vs Ms2O).

-

Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[3][4][5][6] (Context on the frequency and challenges of alkylation in MedChem).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (5-Fluoro-3-methylpyridin-2-yl)methanol (1360953-18-9) for sale [vulcanchem.com]

- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Reductive Amination Using 5-Fluoro-3-methylpyridine-2-carbaldehyde

Introduction: The Strategic Importance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of 5-Fluoro-3-methylpyridine-2-carbaldehyde offers a unique combination of electronic and steric features, making it a valuable building block for creating novel chemical entities. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methyl group at the 3-position provides steric direction and can modulate basicity.

This guide provides a comprehensive, two-part protocol for the synthesis and subsequent utilization of this key aldehyde in reductive amination reactions. Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad functional group tolerance.[1][2] We will focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that is particularly effective for this transformation due to its reduced toxicity and superior performance compared to alternatives like sodium cyanoborohydride.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, troubleshooting advice, and safety considerations essential for successful and reproducible execution.

Part A: Synthesis of 5-Fluoro-3-methylpyridine-2-carbaldehyde

The critical first step is the efficient and clean oxidation of the precursor alcohol, (5-Fluoro-3-methylpyridin-2-yl)methanol, to the target aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be avoided. While numerous methods exist, the use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with an appropriate stoichiometric oxidant like trichloroisocyanuric acid (TCCA) provides a highly selective and mild system for oxidizing primary alcohols to aldehydes without significant over-oxidation.[5]

Protocol A1: TEMPO-Catalyzed Oxidation of (5-Fluoro-3-methylpyridin-2-yl)methanol

This protocol describes a reliable method for synthesizing the aldehyde required for the subsequent reductive amination.

Materials and Reagents:

-

(5-Fluoro-3-methylpyridin-2-yl)methanol

-

Trichloroisocyanuric acid (TCCA)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Fluoro-3-methylpyridin-2-yl)methanol (1.0 eq, e.g., 1.41 g, 10 mmol) and TEMPO (0.01 eq, e.g., 16 mg, 0.1 mmol).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Oxidant Addition: While stirring vigorously at 0 °C, add trichloroisocyanuric acid (TCCA) (0.5 eq, e.g., 1.16 g, 5 mmol) portion-wise over 10-15 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, quench by adding 20 mL of saturated aqueous Na₂S₂O₃ solution to consume any excess oxidant, followed by 20 mL of saturated aqueous NaHCO₃ solution to neutralize the acidic byproducts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-3-methylpyridine-2-carbaldehyde. The product is often sufficiently pure for the next step but can be further purified by flash column chromatography if necessary (using a hexane/ethyl acetate gradient).

Part B: Reductive Amination Protocol

This section details the core application: the reductive amination of the newly synthesized aldehyde with a primary or secondary amine.

Mechanism and Reagent Selection

The reductive amination proceeds in two main stages within the same pot:

-

Imine/Iminium Ion Formation: The aldehyde reacts with the amine (primary or secondary) under weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). The imine can be protonated to form a highly electrophilic iminium ion.[6][7]

-

Reduction: A hydride-based reducing agent selectively reduces the C=N bond of the iminium ion to form the final amine product.[6]

The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this one-pot procedure. Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive than sodium borohydride (NaBH₄).[8] This attenuated reactivity allows it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[3][4][9] This chemoselectivity is the key to achieving high yields in a one-pot reaction.[2]

Diagram 1: General Mechanism of Reductive Amination

Caption: The two-stage mechanism of one-pot reductive amination.

Protocol B1: Reductive Amination with a Primary Amine

This protocol provides a general procedure that can be adapted for various primary amines.

Materials and Reagents:

-

5-Fluoro-3-methylpyridine-2-carbaldehyde (from Part A)

-

Primary amine of choice (e.g., benzylamine)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Table 1: Example Reagent Stoichiometry

| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass (for 5 mmol scale) |

| 5-Fluoro-3-methylpyridine-2-carbaldehyde | 1.0 | 139.13 | 696 mg |

| Benzylamine | 1.1 | 107.15 | 589 mg (0.59 mL) |

| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | 1.5 | 211.94 | 1.59 g |

| Acetic Acid (optional) | 1.0 | 60.05 | 0.30 mL |

| 1,2-Dichloroethane (DCE) | - | - | 25 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 5-Fluoro-3-methylpyridine-2-carbaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCE (approx. 0.2 M).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Expertise Note: For less reactive amines or ketones, adding a catalytic amount of acetic acid (0.1-1.0 eq) can accelerate this step by protonating the carbonyl and facilitating dehydration.[3][8]

-

Reducer Addition: Add sodium triacetoxyborohydride (1.3-1.6 eq) to the mixture in one portion. Safety Note: The addition may cause some effervescence. Ensure adequate ventilation.

-

Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is consumed and the product is formed (typically 2-24 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

-

Purification: Purify the crude product as described in Part C.

Diagram 2: Experimental Workflow for Reductive Amination

Caption: A step-by-step workflow for the one-pot reductive amination protocol.

Part C: Purification and Characterization

Purification Strategy for Basic Amines

Pyridine-containing amines can be challenging to purify using standard silica gel chromatography due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[10] This can lead to significant peak tailing, poor separation, and even product loss.

Recommended Method: Modified Flash Column Chromatography

-

Strategy: To mitigate the issues with silica, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase.[10] A typical concentration is 0.5-1% (v/v) in the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

-

Mechanism: The added base competitively binds to the acidic sites on the silica gel, preventing the desired amine product from adsorbing too strongly. This results in sharper peaks and improved recovery.

-

Alternative: For particularly problematic separations, using a different stationary phase like alumina or a functionalized silica (e.g., amino-propylated silica) can be beneficial.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new singlet or multiplet corresponding to the methylene protons (CH₂) bridging the pyridine and the amine R' group (often in the δ 3.5-4.5 ppm range).[11] Signals for both the pyridine ring and the R' group should be present and integrated correctly.

-

¹³C NMR: Expect the disappearance of the aldehyde carbonyl carbon (δ ~190 ppm) and the appearance of a new aliphatic carbon signal for the bridging methylene group (δ ~45-55 ppm).[12]

-

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) to confirm the molecular weight of the product. The compound should be observed as its protonated molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) should be absent in the product spectrum. A broad N-H stretch (for secondary amines) may be visible around 3300-3500 cm⁻¹.

Safety Precautions

-

Pyridine Derivatives: Pyridines are flammable and can be toxic if inhaled, ingested, or absorbed through the skin.[13][14] Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. It is less toxic than sodium cyanoborohydride but should still be handled with care.

-

Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. All handling should occur within a certified chemical fume hood.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Sterically hindered amine/aldehyde. | 1. Add 1.0 equivalent of acetic acid to catalyze imine formation. Increase reaction time for this step. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. |

| Starting Aldehyde Recovered | Inefficient imine formation or slow reduction. | As above, add acetic acid to drive imine formation. Ensure the reducing agent is active. |

| Alcohol Byproduct Observed | 1. Wet solvent/reagents. 2. Reducing agent is too reactive or conditions are incorrect. | 1. Ensure all solvents and reagents are anhydrous. 2. Confirm you are using NaBH(OAc)₃ and not NaBH₄. NaBH₄ will reduce the aldehyde directly. |

| Over-alkylation (Tertiary Amine Formation) | The secondary amine product is reacting with another molecule of aldehyde. | This is more common with primary amines and unhindered aldehydes. Use a slight excess of the amine (1.2-1.5 eq) to favor the formation of the desired secondary amine.[9] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). [Link]

-

Myers, A. (n.d.). Reductive Amination of Aldehydes and Ketones. Chem 115 Handout. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Li, G., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(34), 20155-20163. [Link]

-

Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10696–10705. [Link]

-

Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

-

Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]

-

LibreTexts Chemistry. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

-

INCHEM. (n.d.). ICSC 0323 - PYRIDINE. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. J. Chem. Soc., Perkin Trans. 1, 717-720. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Sdfine. (n.d.). SODIUM BOROHYDRIDE - GHS Safety Data Sheet. [Link]

-

Le, H. V., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of visualized experiments : JoVE, (82), 50920. [Link]

-

Le, T. B., et al. (2022). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large proteins. ChemRxiv. [Link]

-

Zeynizadeh, B., & Rahimi, S. (2006). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Journal of the Iranian Chemical Society, 3(4), 366-373. [Link]

-

Kwon, M. S., et al. (2009). Palladium-Catalyzed One-Pot Synthesis of Imines and Secondary Amines from Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877–2879. [Link]

-

Chen, J., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Polymers, 9(5), 166. [Link]

-

Scribd. (n.d.). A One-Pot Reductive Amination of Aldehydes With Al-Nicl .6H O-Thf. [Link]

-

Wei, D., et al. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Supporting Information. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

- Google Patents. (n.d.).

-

Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. [Link]

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (33), 3546-3554. [Link]

-

Zhang, J., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(75), 10592-10595. [Link]

-

ChemBK. (2024). 5-Fluoropyridine-3-carbaldehyde. [Link]

-

Fustero, S., et al. (1997). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][8]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6266-6275. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols. [Link]

-

Di Mauro, G., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein journal of organic chemistry, 13, 2088–2095. [Link]

-

ResearchGate. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. [Link]

-

Revue Roumaine de Chimie. (2011). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. 56(1), 55-60. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. biotage.com [biotage.com]

- 11. rsc.org [rsc.org]

- 12. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. ICSC 0323 - PYRIDINE [inchem.org]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Troubleshooting & Optimization

Technical Support Center: Oxidation of (5-Fluoro-3-methylpyridin-2-yl)methanol

Ticket ID: OX-5F3Me-PYR-001 Subject: Yield Optimization & Troubleshooting for 5-Fluoro-3-methylpicolinaldehyde Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to oxidize (5-Fluoro-3-methylpyridin-2-yl)methanol (CAS: 1360953-18-9) to its corresponding aldehyde, 5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2).

This transformation presents unique challenges compared to standard benzyl alcohol oxidations:

-

Electronic Deactivation: The 5-fluorine atom and the pyridine nitrogen make the ring electron-deficient, increasing the electrophilicity of the resulting aldehyde. This makes the product highly susceptible to hydration (forming the gem-diol) or hemiacetal formation during workup.

-

Steric Hindrance: The 3-methyl group is ortho to the reaction site, potentially slowing down bulky oxidants.

-

Coordination: The pyridine nitrogen can coordinate with metal oxidants (like Mn(IV) or Cr(VI)), stalling the reaction.

This guide provides three validated protocols (Standard, High-Precision, and Scale-Up) with specific troubleshooting steps for low yields.

Part 1: Method Selection Matrix

Before proceeding, select the protocol that matches your scale and constraints.

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on scale and stability.

Part 2: Detailed Protocols & Troubleshooting

Method B: Activated Manganese Dioxide (MnO₂)

Best for: Routine synthesis (1–20g) where filtration is preferred over aqueous extraction.

The Logic: MnO₂ is a surface-active oxidant. The 3-methyl group may hinder approach, and the pyridine nitrogen can adsorb to the surface. Success depends entirely on surface activation .

Protocol:

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

-

Stoichiometry: 10 to 20 equivalents of MnO₂ by weight relative to the substrate.

-

Temperature: Reflux (40°C for DCM) is often required for 3-substituted pyridines to overcome sterics.

Troubleshooting Guide (Ticket #MnO2-ERR)

| Symptom | Probable Cause | Corrective Action |

| Stalled Reaction (<50% Conv.) | Water Deactivation: Water produced during oxidation binds to the MnO₂ surface, blocking active sites. | Add Molecular Sieves: Add activated 3Å or 4Å MS directly to the reaction flask to scavenge water. Azeotropic Drying: Reflux MnO₂ in toluene with a Dean-Stark trap before adding the substrate. |

| Low Mass Recovery | Product Adsorption: The basic pyridine nitrogen is sticking to the acidic MnO₂ surface. | Polar Wash: Do not just wash the filter cake with DCM. Wash with 10% MeOH in DCM or EtOAc to desorb the product. |

| Variable Yields | Inactive Reagent: Commercial MnO₂ "activated" varies wildly between batches. | Oven Activation: Heat commercial MnO₂ at 110–120°C for 24 hours before use. Store in a desiccator. |

Method C: TEMPO / BAIB (Bis-acetoxyiodobenzene)

Best for: High-value substrates, avoiding metal waste, and preventing over-oxidation.

The Logic: This method operates under mild, slightly acidic conditions which protonates the pyridine nitrogen, preventing chelation. It is highly selective for aldehydes and avoids the "water problem" of MnO₂.

Protocol:

-

Reagents: Substrate (1.0 equiv), TEMPO (0.1 equiv), BAIB (1.1 equiv).

-

Solvent: DCM / Water (9:1) or DCM alone.

-

Time: Usually complete in 2–4 hours at RT.

Troubleshooting Guide (Ticket #TEMPO-ERR)

| Symptom | Probable Cause | Corrective Action |

| Over-oxidation to Acid | Excess Oxidant/Time: While TEMPO/BAIB is mild, extended times with electron-deficient aldehydes can lead to acids. | Monitor Strictly: Quench immediately upon disappearance of SM (TLC/HPLC). Use saturated Na₂S₂O₃ solution to quench. |